![molecular formula C15H14F2N2O3S B5699563 N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 and has been used clinically since 1978. Diflunisal is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
Mécanisme D'action
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. In addition, this compound has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available and has a known mechanism of action. In addition, it has been extensively studied for its anti-inflammatory and analgesic properties, making it a useful tool for studying the inflammatory response. However, this compound also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid peptides, which are associated with the disease. Further research is needed to determine whether this compound could be an effective treatment for Alzheimer's disease.
Another area of interest is the development of new analogs of this compound with improved properties, such as increased solubility and reduced off-target effects. These analogs could be useful tools for studying the inflammatory response and could also have potential therapeutic applications.
Overall, this compound is a well-studied compound with a known mechanism of action and a number of potential applications in the treatment of inflammatory conditions and Alzheimer's disease. Further research is needed to fully understand its potential and to develop new analogs with improved properties.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 2,4-difluoroaniline with methylsulfonyl chloride to form N-(2,4-difluorophenyl)-2-methylsulfonylaniline. This intermediate is then reacted with benzoyl chloride to form this compound.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-19(23(2,21)22)14-6-4-3-5-11(14)15(20)18-13-8-7-10(16)9-12(13)17/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUZOUGDJPKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.